molecular formula C30H31NO6 B12281540 Ethyl2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate

Ethyl2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate

Cat. No.: B12281540
M. Wt: 501.6 g/mol
InChI Key: ULBRBWINARXKIM-CYYJNZCTSA-N
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Description

Ethyl2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate is a complex organic compound that features a variety of functional groups, including ester, amide, and aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate typically involves multiple steps, starting from readily available starting materials. One common route involves the protection of an amine group with a Boc (tert-butoxycarbonyl) group, followed by the formation of the ester and amide functionalities through esterification and amidation reactions, respectively. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of solid acid catalysts in continuous flow systems can improve the yield and purity of the final product by allowing precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under specific conditions.

    Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aromatic rings can yield quinones, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Ethyl2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The ester and amide groups can also interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate is unique due to its combination of ester, amide, and aromatic groups, which provide a versatile platform for further chemical modifications and applications. Its specific structural features allow for targeted interactions in biological systems, making it a valuable compound in research and development .

Properties

Molecular Formula

C30H31NO6

Molecular Weight

501.6 g/mol

IUPAC Name

ethyl (E)-2-[formyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H31NO6/c1-5-35-28(33)27(31(21-32)29(34)37-30(2,3)4)26(23-14-10-7-11-15-23)24-16-18-25(19-17-24)36-20-22-12-8-6-9-13-22/h6-19,21H,5,20H2,1-4H3/b27-26+

InChI Key

ULBRBWINARXKIM-CYYJNZCTSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCC3=CC=CC=C3)/N(C=O)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)N(C=O)C(=O)OC(C)(C)C

Origin of Product

United States

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